Trimethoprim

Description

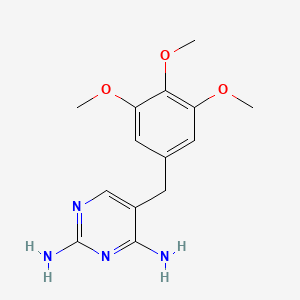

This compound is an aminopyrimidine antibiotic whose structure consists of pyrimidine 2,4-diamine and 1,2,3-trimethoxybenzene moieties linked by a methylene bridge. It has a role as an EC 1.5.1.3 (dihydrofolate reductase) inhibitor, a xenobiotic, an environmental contaminant, a drug allergen, an antibacterial drug and a diuretic. It is a member of methoxybenzenes and an aminopyrimidine.

This compound is an antifolate antibacterial agent that inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) - in doing so, it prevents the synthesis of bacterial DNA and ultimately continued bacterial survival. This compound is often used in combination with [sulfamethoxazole] due to their complementary and synergistic mechanisms but may be used as a monotherapy in the treatment and/or prophylaxis of urinary tract infections. It is structurally and chemically related to [pyrimethamine], another antifolate antimicrobial used in the treatment of plasmodial infections.

This compound is a Dihydrofolate Reductase Inhibitor Antibacterial. The mechanism of action of this compound is as a Dihydrofolate Reductase Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Organic Cation Transporter 2 Inhibitor.

Sulfamethoxazole with this compound is a fixed antibiotic combination that is widely used for mild-to-moderate bacterial infections and as prophylaxis against opportunistic infections. Like other sulfonamide-containing medications, this combination has been linked to rare instances of clinically apparent acute liver injury.

This compound is a synthetic derivative of trimethoxybenzyl-pyrimidine with antibacterial and antiprotozoal properties. As a pyrimidine inhibitor of bacterial dihydrofolate reductase, this compound binds tightly to the bacterial enzyme, blocking the production of tetrahydrofolic acid from dihydrofolic acid. The antibacterial activity of this agent is potentiated by sulfonamides. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and has 5 approved and 29 investigational indications.

A pyrimidine inhibitor of dihydrofolate reductase, it is an antibacterial related to PYRIMETHAMINE. It is potentiated by SULFONAMIDES and the this compound, SULFAMETHOXAZOLE DRUG COMBINATION is the form most often used. It is sometimes used alone as an antimalarial. This compound RESISTANCE has been reported.

See also: this compound Sulfate (active moiety of); this compound Hydrochloride (active moiety of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVJHCEMCRBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trimethoprim | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trimethoprim | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023712 | |

| Record name | Trimethoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethoprim is an odorless white powder. Bitter taste. (NTP, 1992), Solid | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethoprim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), ... Very slightly soluble in water and slightly soluble in alcohol., Soluble in N,N-dimethylacetamide (DMAC) at 13.86; benzyl alcohol at 7.29; propylene glycol at 2.57; chloroform at 1.82; methanol at 1.21; ether at 0.003; benzene at 0.002 g/100 ml at 25 °C., In water, 400 mg/l @ 25 °C, 6.15e-01 g/L | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethoprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMETHOPRIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6781 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethoprim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to cream, crystalline powder | |

CAS No. |

738-70-5 | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethoprim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoprim [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trimethoprim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trimethoprim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoprim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN164J8Y0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHOPRIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6781 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethoprim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

390 to 397 °F (NTP, 1992), 199-203 °C, 199 - 203 °C | |

| Record name | TRIMETHOPRIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethoprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimethoprim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Trimethoprim's Action on Dihydrofolate Reductase: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim, a synthetic antimicrobial agent, exhibits its therapeutic efficacy through the potent and selective inhibition of bacterial dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of nucleic acids and amino acids. By competitively binding to the active site of bacterial DHFR, this compound effectively halts this vital process, leading to bacteriostasis. Its remarkable selectivity for the bacterial enzyme over its mammalian counterpart underpins its clinical success. This guide provides a comprehensive examination of the molecular interactions, kinetic data, and experimental methodologies central to understanding this compound's mechanism of action.

Introduction: The Folate Pathway as a Therapeutic Target

Bacteria, unlike their mammalian hosts, are incapable of utilizing pre-formed folate and must synthesize it de novo.[1] This metabolic distinction makes the bacterial folate biosynthesis pathway a prime target for antimicrobial agents. The final and crucial step in this pathway is the conversion of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a reaction catalyzed by dihydrofolate reductase (DHFR).[1] THF and its derivatives are essential one-carbon donors for the synthesis of thymidine, purine nucleotides, and certain amino acids.[1] Inhibition of DHFR leads to a depletion of the intracellular THF pool, thereby disrupting DNA synthesis and repair, and ultimately arresting bacterial growth.[2]

Molecular Mechanism of this compound Action

This compound functions as a potent and selective competitive inhibitor of bacterial DHFR.[1][2] Its chemical structure, particularly the diaminopyrimidine ring, mimics the pteridine ring of the natural substrate, DHF, allowing it to bind with high affinity to the enzyme's active site.[1] This binding is reversible and occurs at the same site as DHF, hence the competitive nature of the inhibition.

The selectivity of this compound is a cornerstone of its clinical utility. It binds to bacterial DHFR with an affinity that is several thousand-fold higher than its affinity for human DHFR.[3] This significant difference in binding affinity is attributed to subtle but critical variations in the amino acid residues lining the active sites of the respective enzymes.

Synergistic Action with Sulfonamides

This compound is frequently co-administered with sulfamethoxazole, a sulfonamide antibiotic.[4] This combination results in a powerful synergistic effect because the two drugs inhibit sequential steps in the same metabolic pathway.[1][4] Sulfamethoxazole inhibits dihydropteroate synthase, an enzyme that acts earlier in the folate synthesis pathway, thereby reducing the production of DHF.[1][4] This dual blockade is often bactericidal, whereas each drug individually is typically bacteriostatic.[4]

Quantitative Analysis of DHFR Inhibition

The inhibitory potency of this compound is quantified through various kinetic parameters, most notably the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values underscore the high selectivity of this compound for bacterial DHFR over the human ortholog.

| Enzyme Source | Ki (nM) | IC50 (µM) | Reference |

| Escherichia coli (chromosomal) | - | 0.007 | [5] |

| Staphylococcus aureus (DfrB) | 2.7 ± 0.2 | - | |

| Human (recombinant) | - | 55.26 | [2] |

| Streptococcus pneumoniae | - | - | |

| E. coli (Type XV resistant) | 15900 | 22.4 | [5] |

| S. aureus (DfrA resistant) | 820 | - | [6] |

| S. aureus (DfrG resistant) | 31000 | - | [6] |

| S. aureus (DfrK resistant) | 4260 | - | [6] |

Table 1: Comparative Ki and IC50 values of this compound against various DHFR enzymes.

| Enzyme | KM for DHF (µM) | kcat (s-1) | kcat/KM (µM-1s-1) | Reference |

| S. aureus (DfrB) | 13.35 | 4.66 | 0.34 | [7][6] |

| S. aureus (DfrA) | 5.76 | - | 0.72 | [6] |

| S. aureus (DfrG) | 8.87 | - | - | [6] |

| S. aureus (DfrK) | 11.01 | - | - | [6] |

Table 2: Kinetic parameters of wild-type and resistant S. aureus DHFR enzymes.

Experimental Protocols

DHFR Activity Assay

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate.[8]

Materials:

-

Purified DHFR enzyme

-

Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[9]

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a quartz cuvette.

-

Initiate the reaction by adding the DHF solution.

-

Immediately monitor the decrease in absorbance at 340 nm over a set period (e.g., 2.5 minutes).

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

Determination of IC50 for this compound

Principle: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Procedure:

-

Perform the DHFR activity assay as described above.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

For each this compound concentration, pre-incubate the enzyme with the inhibitor for a short period (e.g., 5 minutes) before initiating the reaction with DHF.[1]

-

Measure the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.[3][9]

Visualizing the Mechanism and Workflows

Caption: this compound's mechanism of action via competitive inhibition of DHFR.

Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).

Caption: Experimental workflow for determining the IC50 of a DHFR inhibitor.

Mechanisms of Resistance

The emergence of this compound resistance is a significant clinical concern. Bacteria have evolved several mechanisms to counteract the inhibitory effects of this antibiotic:

-

Target Modification: Mutations in the chromosomal dfr gene can lead to alterations in the DHFR enzyme, reducing its binding affinity for this compound.[10][11]

-

Target Replacement: Acquisition of plasmid-encoded dfr genes that produce this compound-resistant DHFR enzymes is a common mechanism of resistance.[11][12] These resistant enzymes can have thousands of times lower affinity for the drug.[5]

-

Target Overproduction: Increased expression of the endogenous DHFR can overcome the inhibitory effect of this compound.[12]

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell, reducing its intracellular concentration.[11]

Conclusion

This compound's efficacy as an antibacterial agent is rooted in its highly selective and potent inhibition of bacterial dihydrofolate reductase. A thorough understanding of its mechanism of action, including the molecular basis of its selectivity, the kinetics of its interaction with the target enzyme, and the mechanisms by which resistance emerges, is crucial for the continued development of effective antimicrobial therapies. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working to combat bacterial infections.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. New this compound-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toward Broad Spectrum DHFR inhibitors Targeting this compound Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]

- 12. Molecular mechanisms of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel Trimethoprim Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of contemporary strategies for the synthesis of novel analogs of Trimethoprim (TMP), a critical antibiotic targeting dihydrofolate reductase (DHFR). As bacterial resistance to existing antibiotics continues to rise, the development of new TMP derivatives with enhanced potency, broader spectrum of activity, and the ability to overcome resistance mechanisms is of paramount importance. This document details key synthetic methodologies, presents quantitative biological data for novel analogs, and provides detailed experimental protocols for their synthesis and evaluation.

Introduction to this compound and the Rationale for Analog Synthesis

This compound is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid biosynthesis pathway.[1][2] This pathway is essential for the synthesis of thymidine, purines, and certain amino acids, which are vital for DNA replication and cellular growth.[1][2] The synergistic combination of this compound with sulfamethoxazole, which targets an earlier step in the same pathway, has been a mainstay of antibacterial therapy for decades.[1][2]

The emergence of this compound-resistant bacterial strains, often due to mutations in the dhfr gene, necessitates the development of novel analogs.[3] The primary goals for synthesizing new TMP derivatives include:

-

Enhanced binding affinity to both wild-type and resistant forms of DHFR.

-

Improved pharmacokinetic and pharmacodynamic properties .

-

Broader spectrum of activity against a wider range of bacterial pathogens.

-

Reduced off-target effects and improved safety profile.

This guide will explore several successful strategies for modifying the this compound scaffold to achieve these goals.

Key Synthetic Strategies for Novel this compound Analogs

Several innovative synthetic approaches have been employed to generate libraries of novel this compound analogs. These strategies often focus on modifications of the trimethoxybenzyl ring, the pyrimidine moiety, or the linker between these two key pharmacophores.

Modification of the Trimethoxybenzyl Ring

A fruitful area of exploration has been the modification of the substituents on the benzyl ring of this compound. A common starting point for these modifications is the selective demethylation of the 4'-methoxy group to yield 4'-hydroxythis compound (HTMP).[4] This hydroxyl group then serves as a versatile handle for the introduction of a wide array of new functional groups.

The introduction of benzyloxy and phenylethanone groups at the 4'-position of the dimethoxybenzyl ring has been shown to significantly increase antibacterial activity.[4] The synthesis of these analogs typically proceeds via the O-alkylation of HTMP with the appropriate benzyl or phenacyl halide.

Introduction of Amide Linkages

Replacing the methylene bridge of this compound with an amide bond has emerged as a promising strategy for generating novel analogs with potent DHFR inhibitory activity.[5][6][7] These analogs have been synthesized using both solution-phase and solid-phase techniques, allowing for the rapid generation of diverse libraries.[6][8]

Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that has been successfully applied to the synthesis of novel this compound analogs.[1][2] This reaction involves the condensation of an amidine (in this case, the 2,4-diaminopyrimidine core of this compound), an aldehyde, and an isocyanide to generate structurally complex fused imidazopyrimidines in a single step.[1][2]

Data Presentation: Biological Activity of Novel this compound Analogs

The following tables summarize the quantitative biological data for representative novel this compound analogs from the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of Novel this compound Analogs

| Compound | Modification | S. aureus MIC (µM) | E. coli MIC (µM) | Reference |

| This compound | - | 22.7 | 55.1 | [4] |

| 4b | 4'-Benzyloxy derivative | 5.0 | 4.0 | [4] |

| 1a (GBB Adduct) | Imidazo[1,2-c]pyrimidine | >133.5 | 66.7 | [1][2] |

| 1b (GBB Adduct) | Imidazo[1,2-c]pyrimidine | >125.3 | 62.7 | [1] |

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Novel this compound Analogs

| Compound | Modification | Human DHFR IC50 (µM) | Reference |

| This compound | - | 55.26 | [5][7] |

| Methotrexate (MTX) | Reference Inhibitor | 0.08 | [5][7] |

| Analog 2 | Amide Linkage | 0.99 | [5] |

| Analog 3 | Amide Linkage | 0.72 | [5] |

| Analog 13 | Amide Linkage | 0.89 | [6] |

| Analog 14 | Amide Linkage | 0.97 | [6] |

| JW2 | Benzamide Derivative | 4.72 - 20.17 (range) | [7] |

| JW8 | Benzamide Derivative | 4.72 - 20.17 (range) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of novel this compound analogs.

Synthesis of 4'-Hydroxythis compound (HTMP)

Procedure: This synthesis involves the selective demethylation of the 4'-methoxy group of this compound.

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a demethylating agent (e.g., boron tribromide) at a low temperature (-78 °C).

-

Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12 hours).

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4'-hydroxythis compound.[4]

Synthesis of 4'-Benzyloxy Analogs

Procedure: This protocol describes the O-alkylation of HTMP to introduce a benzyloxy group.

-

To a solution of 4'-hydroxythis compound in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate) and the desired benzyl bromide derivative.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a set duration (e.g., 6 hours).

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration and wash with water.

-

Purify the crude product by recrystallization or column chromatography.[4]

Groebke-Blackburn-Bienaymé (GBB) Reaction

Procedure: This one-pot synthesis generates fused imidazopyrimidine analogs of this compound.

-

In a suitable solvent such as acetonitrile, dissolve this compound, the desired aldehyde, and isocyanide.

-

Add a Lewis acid catalyst, such as Yb(OTf)3.[1]

-

Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting adduct by column chromatography on silica gel.[1][2]

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

Procedure: This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH, and the DHFR enzyme.

-

For inhibition assays, add the this compound analog at the desired concentration.

-

Incubate the mixture for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the dihydrofolate (DHF) solution.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction and determine the percent inhibition relative to a control without the inhibitor. IC50 values can be calculated from a dose-response curve.[5]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Procedure: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Prepare a series of two-fold dilutions of the this compound analog in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1][2]

Visualizations

Signaling Pathway: The Folate Biosynthesis Pathway

Caption: The bacterial folate biosynthesis pathway and points of inhibition.

Experimental Workflow: Antibacterial Drug Discovery

Caption: A generalized workflow for antibacterial drug discovery.

Conclusion

The synthesis of novel this compound analogs is a vibrant and essential area of research in the fight against antimicrobial resistance. The strategies outlined in this guide, from targeted modifications of the this compound scaffold to the application of powerful multicomponent reactions, have yielded promising new compounds with enhanced biological activity. The detailed experimental protocols and compiled data serve as a valuable resource for researchers dedicated to the development of the next generation of DHFR inhibitors. Continued innovation in synthetic chemistry, coupled with robust biological evaluation, will be crucial in addressing the ongoing challenge of bacterial infections.

References

- 1. New this compound-Like Molecules: Bacteriological Evaluation and Insights into Their Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent Reactions Upon the Known Drug this compound as a Source of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward Broad Spectrum DHFR inhibitors Targeting this compound Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, antibacterial activity and docking study of some new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a this compound Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel this compound Analogs [mdpi.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Trimethoprim

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Trimethoprim, a synthetic antibacterial agent. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental methodologies, and visual representations of key pathways and workflows.

Chemical Identity and Structure

This compound, chemically known as 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine, is a white to light yellow, odorless, and bitter crystalline powder.[1][2] Its structure consists of a pyrimidine-2,4-diamine moiety linked to a 1,2,3-trimethoxybenzene group by a methylene bridge.[3]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine[3] |

| CAS Number | 738-70-5[3] |

| Molecular Formula | C₁₄H₁₈N₄O₃[3] |

| Molecular Weight | 290.32 g/mol [2][4] |

| InChI Key | IEDVJHCEMCRBQM-UHFFFAOYSA-N[4] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N[4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. These properties have been determined through various experimental techniques.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Point | 199-203 °C[1][5][6] |

| Boiling Point | 432.41 °C (rough estimate)[6] |

| pKa | 7.12[3] |

| logP (Octanol/Water) | 0.78[7] |

Solubility:

This compound is sparingly soluble in water but exhibits higher solubility in various organic solvents.[1][8] The solubility generally increases with temperature.[8][9]

Table 3: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility ( g/100 mL) |

| Dimethylacetamide (DMAC) | 13.86[10] |

| Benzyl alcohol | 7.29[10] |

| Propylene glycol | 2.57[10] |

| Chloroform | 1.82[10] |

| Methanol | 1.21[10] |

| Ethanol | > Acetonitrile > 2-Propanol > Ethyl Acetate > Water[8] |

| Water | 0.04[10] |

| Ether | 0.003[10] |

| Benzene | 0.002[10] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

-

UV-Vis Spectroscopy: In a methanolic solution, this compound exhibits a maximum absorbance (λmax) at approximately 285 nm.[11][12] In a sodium hydroxide solution, the λmax is observed at about 287 nm.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic peaks corresponding to its functional groups, including N-H stretching of the amino groups, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrimidine and benzene rings, and C-O stretching of the methoxy groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons of the benzene and pyrimidine rings, the methylene bridge protons, and the methoxy group protons.[14]

-

¹³C NMR: The carbon-13 NMR spectrum provides signals for each unique carbon atom in the molecule, including those in the aromatic rings, the methylene bridge, and the methoxy groups.[15]

-

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its antibacterial effect by targeting the bacterial folic acid (folate) synthesis pathway.[16] Specifically, it is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[16][17][18] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and RNA.[16][19] By inhibiting DHFR, this compound disrupts the synthesis of these essential molecules, leading to the cessation of bacterial growth and, in some cases, cell death.[20]

The selectivity of this compound for the bacterial enzyme over the mammalian counterpart is a key factor in its therapeutic efficacy.[16]

Below is a diagram illustrating the folic acid synthesis pathway and the point of inhibition by this compound.

Caption: Folic Acid Synthesis Pathway Inhibition.

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of this compound.

5.1. Determination of Melting Point

-

Principle: The melting point is determined by heating a small, powdered sample of the substance and observing the temperature range over which it transitions from a solid to a liquid.

-

Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[12]

-

5.2. Determination of Solubility (Equilibrium Method)

-

Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined.

-

Apparatus: Isothermal shaker or magnetic stirrer with temperature control, centrifuge, analytical balance, spectrophotometer or HPLC.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated in an isothermal shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The suspension is then centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully withdrawn, diluted appropriately, and the concentration of this compound is determined using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[8][9]

-

5.3. Determination of pKa (Potentiometric Titration)

-

Principle: The pKa is determined by titrating a solution of the substance with a standard acid or base and monitoring the change in pH. The pKa corresponds to the pH at which the substance is half-ionized.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent if solubility in water is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.[21]

-

5.4. Determination of logP (Shake-Flask Method)

-

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio.

-

Apparatus: Separatory funnel, mechanical shaker, centrifuge, analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

n-Octanol and water are pre-saturated with each other.

-

A known amount of this compound is dissolved in one of the phases.

-

The two phases are mixed in a separatory funnel and shaken for a period to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of this compound in each phase is determined using a suitable analytical method.

-

The partition coefficient P is calculated as [this compound]octanol / [this compound]water, and logP is the base-10 logarithm of P.

-

5.5. Determination of Minimum Inhibitory Concentration (MIC)

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Apparatus: Microwell plates, incubator, spectrophotometer (for reading optical density).

-

Procedure (Broth Microdilution Method):

-

A two-fold serial dilution of this compound is prepared in a liquid growth medium in the wells of a microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Positive (no antibiotic) and negative (no bacteria) control wells are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

-

Below is a diagram illustrating a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MIC Determination.

References

- 1. This compound | 738-70-5 [chemicalbook.com]

- 2. drugs.com [drugs.com]

- 3. This compound | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 738-70-5 [m.chemicalbook.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. media.neliti.com [media.neliti.com]

- 13. uspbpep.com [uspbpep.com]

- 14. This compound(738-70-5) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. This compound: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 20. selleckchem.com [selleckchem.com]

- 21. researchgate.net [researchgate.net]

Bacterial Purine Synthesis Inhibition by Trimethoprim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms by which the antibiotic Trimethoprim inhibits bacterial purine synthesis, a critical pathway for bacterial survival and proliferation. We will explore the enzymatic target of this compound, its impact on the folate metabolic pathway, and the downstream consequences for nucleotide biosynthesis. This document includes quantitative data on its efficacy, detailed experimental protocols, and pathway visualizations to support research and development efforts in antimicrobial drug discovery.

Introduction: The Central Role of Folate Metabolism

This compound is a synthetic antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades.[1] Its efficacy stems from its ability to selectively target a metabolic pathway essential for bacteria but not for humans: the de novo synthesis of folate. Bacteria must synthesize their own folate, whereas humans obtain it from their diet, making this pathway an ideal target for antimicrobial therapy.[2][3]

The core mechanism of this compound is the potent and specific inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the production of tetrahydrofolic acid (THF).[2][4][5] THF and its derivatives, known as folates, are essential coenzymes that donate one-carbon units in a variety of biosynthetic reactions.[6][7][8] These reactions include the synthesis of purines (adenine and guanine), thymidine, and certain amino acids like methionine and glycine.[5][9][10] By disrupting the supply of THF, this compound effectively halts the production of these vital building blocks, leading to the cessation of DNA, RNA, and protein synthesis, and ultimately, a bacteriostatic effect.[2][4][9]

Mechanism of Action: Selective Inhibition of Dihydrofolate Reductase

The bacterial folate pathway begins with the synthesis of dihydrofolate (DHF). The enzyme dihydrofolate reductase (DHFR) then catalyzes the critical reduction of DHF to the biologically active tetrahydrofolate (THF).[2][11]

This compound functions as a competitive inhibitor of DHFR.[4][5] Its molecular structure mimics that of the DHF substrate, allowing it to bind with high affinity to the active site of the bacterial DHFR enzyme. This binding is significantly stronger—reportedly thousands of times more so—than its affinity for the mammalian DHFR counterpart.[2][11] This remarkable selectivity is the foundation of this compound's therapeutic index, minimizing its toxic effects on human cells while potently inhibiting bacterial growth.[2]

The inhibition of DHFR leads to a rapid depletion of the intracellular THF pool and a concurrent accumulation of the inactive precursor, DHF.[2][4][12] Without an adequate supply of THF, the one-carbon transfer reactions required for cellular growth cannot proceed.

The Impact on De Novo Purine Biosynthesis

The primary consequence of THF depletion is the shutdown of de novo purine biosynthesis. This multi-step pathway constructs purine nucleotides—the building blocks of DNA and RNA—from simpler precursor molecules like ribose-5-phosphate, amino acids, and CO2.[13][14][15]

Two specific steps in this pathway are absolutely dependent on THF derivatives as one-carbon donors:[6][16]

-

GAR to FGAR Conversion: The enzyme glycinamide ribonucleotide (GAR) transformylase utilizes N¹⁰-formyl-THF to add a formyl group to GAR, producing formylglycinamide ribonucleotide (FGAR). This step incorporates the C8 atom of the purine ring.[6]

-

AICAR to FAICAR Conversion: Later in the pathway, aminoimidazole carboxamide ribonucleotide (AICAR) transformylase uses another molecule of N¹⁰-formyl-THF to convert AICAR into formamidoimidazole carboxamide ribonucleotide (FAICAR). This reaction adds the C2 atom, completing the purine ring structure.[6]

By inhibiting DHFR, this compound prevents the regeneration of THF from DHF, thereby starving these essential transformylase reactions of their necessary cofactor.[4] This creates a metabolic bottleneck, halting the production of inosine monophosphate (IMP), the common precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[14][15] The resulting purine deficiency is a major factor contributing to the bacteriostatic effect of the drug.[10]

Quantitative Data: Efficacy of this compound

The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[17] MIC values for this compound vary depending on the bacterial species and the presence of resistance mechanisms.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for this compound

| Bacterial Species | Type | Typical MIC Range (µg/mL) |

| Escherichia coli | Gram-negative | 0.25 - 4 |

| Staphylococcus aureus | Gram-positive | 0.5 - 2 |

| Streptococcus pneumoniae | Gram-positive | 0.5 - 4 |

| Haemophilus influenzae | Gram-negative | 0.25 - 2 |

| Anaerobic Bacteria | Anaerobic | >16 (often resistant alone) |

Note: These values are illustrative and can vary significantly. Susceptibility testing is required for clinical decision-making. Data compiled from multiple sources.[18][19][20][21]

Synergism with Sulfamethoxazole

In clinical practice, this compound is most often administered in combination with Sulfamethoxazole, a sulfonamide antibiotic.[2] This combination, known as co-trimoxazole, exhibits strong synergistic activity.[22][23] Sulfonamides inhibit an earlier enzyme in the folate pathway, dihydropteroate synthase (DHPS), which blocks the synthesis of DHF itself.[2][3]

The sequential blockade of two distinct steps in the same essential pathway is highly effective.[23] Recent research has also revealed that the synergy is driven by a mutual potentiation mechanism, where a metabolic feedback loop allows this compound to also enhance the activity of Sulfamethoxazole.[23] This dual-pronged attack makes it much more difficult for bacteria to develop resistance compared to treatment with either drug alone.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard method for determining the MIC of this compound against a bacterial strain.[17]

1. Preparation of Inoculum: a. Select 4-5 isolated colonies of the test bacterium from an agar plate. b. Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).[24] c. Incubate the broth at 35-37°C until the turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[25] d. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using broth medium to achieve the desired concentration range (e.g., 64 µg/mL down to 0.06 µg/mL).

3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only). c. Incubate the plate at 35-37°C for 16-20 hours.

4. Interpretation of Results: a. Following incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.[17][24] For this compound, the endpoint is often read as the concentration that inhibits ≥80% of growth compared to the positive control.[24]

Dihydrofolate Reductase (DHFR) Inhibition Assay

This is a spectrophotometric assay to measure the inhibitory activity of this compound on the DHFR enzyme. The assay monitors the oxidation of NADPH to NADP⁺, which is accompanied by a decrease in absorbance at 340 nm.

1. Reagents and Materials:

- Purified bacterial DHFR enzyme.

- Substrate: Dihydrofolate (DHF).

- Cofactor: NADPH.

- Inhibitor: this compound at various concentrations.

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- UV-Vis Spectrophotometer and cuvettes.

2. Assay Procedure: a. Prepare a reaction mixture in a cuvette containing the assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and the DHFR enzyme. b. Add this compound from a dilution series to different cuvettes to achieve a range of final inhibitor concentrations. Include a control with no inhibitor. c. Pre-incubate the mixture for a few minutes at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding a fixed concentration of DHF (e.g., 50 µM). e. Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).

3. Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. b. Plot the reaction velocity as a function of the this compound concentration. c. Determine the IC₅₀ value, which is the concentration of this compound required to reduce the enzyme activity by 50%.

Mechanisms of Resistance

The clinical utility of this compound is threatened by the emergence of bacterial resistance. The primary mechanisms include:

-

Mutations in the Target Enzyme: Alterations in the folA gene, which codes for DHFR, can reduce the binding affinity of this compound to the enzyme, rendering it less effective.[2]

-

Acquisition of Resistant DHFR Genes: Bacteria can acquire plasmids that carry genes (e.g., dfr genes) encoding for this compound-resistant DHFR enzymes. These acquired enzymes are not effectively inhibited by the drug and can take over the function of the native DHFR.[2]

-

Overproduction of DHFR: Increased expression of the native DHFR enzyme can overcome the inhibitory effect of the drug.

Conclusion

This compound remains a crucial antibiotic due to its highly specific mechanism of action against an essential bacterial metabolic pathway. By competitively inhibiting dihydrofolate reductase, it triggers a cascade of metabolic disruptions, most notably the cessation of de novo purine synthesis. This leads to a depletion of the necessary building blocks for DNA and RNA, effectively halting bacterial growth. Understanding the precise molecular interactions, quantitative efficacy, and synergistic potential of this compound is vital for optimizing its use, combating resistance, and guiding the development of new generations of antifolate therapeutics.

References

- 1. [PDF] this compound: laboratory and clinical studies | Semantic Scholar [semanticscholar.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Tetrahydrofolate position in purine synthesis and the role it plays... [askfilo.com]

- 7. chemistai.org [chemistai.org]

- 8. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Effect of this compound on Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purine biosynthesis is the bottleneck in this compound-treated Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of the antimicrobial drug this compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gosset.ai [gosset.ai]

- 14. researchgate.net [researchgate.net]

- 15. microbenotes.com [microbenotes.com]

- 16. Folate-Dependent Purine Nucleotide Biosynthesis in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Minimum inhibitory concentrations of sulfonamides and this compound for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Susceptibility of anaerobic bacteria to sulfamethoxazole/trimethoprim and routine susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DSpace [diposit.ub.edu]

- 22. communities.springernature.com [communities.springernature.com]

- 23. Mutual potentiation drives synergy between this compound and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. himedialabs.com [himedialabs.com]

Trimethoprim as a Template for New Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Dihydrofolate Reductase Inhibitor

Trimethoprim (TMP), a synthetic antibiotic of the diaminopyrimidine class, has been a cornerstone of antimicrobial therapy for decades.[1] Its efficacy stems from the targeted inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway.[2] This pathway is critical for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[3] By blocking this pathway, this compound effectively halts bacterial replication.[2] The high selectivity of this compound for bacterial DHFR over its human counterpart has cemented its role in clinical practice, often in a synergistic combination with sulfamethoxazole.[1]

Beyond its established antimicrobial applications, the this compound scaffold has emerged as a versatile and promising template for the discovery of new therapeutic agents. Researchers have successfully leveraged its core structure to design novel inhibitors targeting not only bacterial DHFR but also the analogous enzyme in protozoa, fungi, and even human cells for anticancer applications. This guide provides an in-depth technical overview of the use of this compound as a template for new drug discovery, focusing on its mechanism of action, structure-activity relationships, and the experimental protocols employed in the development of novel analogs.

Mechanism of Action: Targeting the Folate Pathway

The antimicrobial and anticancer activity of this compound and its analogs is rooted in the inhibition of dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier in various metabolic pathways.

The Folic Acid Biosynthesis Pathway

The folic acid pathway is a series of enzymatic reactions that produce THF, an essential cofactor for the synthesis of nucleotides and amino acids. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.

Caption: The bacterial folic acid synthesis pathway and points of inhibition.

Molecular Basis of DHFR Inhibition

This compound's 2,4-diaminopyrimidine ring mimics the pteridine ring of the natural substrate, dihydrofolate, allowing it to bind to the active site of DHFR.[4] The trimethoxybenzyl group of this compound fits into a hydrophobic pocket in the enzyme, contributing to its high binding affinity. The selectivity of this compound for bacterial DHFR over the human enzyme is a key to its therapeutic success, with binding affinities that can be up to 60,000 times greater for the bacterial enzyme.[1]

This compound as a Scaffold for Drug Discovery

The well-defined structure-activity relationship (SAR) of this compound makes it an excellent starting point for the design of novel DHFR inhibitors with improved properties, such as enhanced potency, broader spectrum of activity, and the ability to overcome resistance.

Structure-Activity Relationships of 2,4-Diaminopyrimidine Analogs

Modifications to the this compound scaffold have been extensively explored to understand their impact on DHFR inhibition. The 2,4-diaminopyrimidine core is generally considered essential for activity, while substitutions on the benzyl ring offer a rich avenue for optimization.

Table 1: Structure-Activity Relationship of this compound Analogs against E. coli DHFR

| Compound ID | R3' Substituent | R4' Substituent | R5' Substituent | IC50 (µM) for E. coli DHFR |

| This compound | -OCH3 | -OCH3 | -OCH3 | ~0.005-0.01 |

| Analog 1 | -H | -OCH3 | -OCH3 | ~0.1 |

| Analog 2 | -OCH3 | -H | -OCH3 | ~0.05 |

| Analog 3 | -OCH3 | -OCH3 | -H | ~0.02 |

| Analog 4 | -Cl | -OCH3 | -OCH3 | ~0.008 |

| Analog 5 | -Br | -OCH3 | -OCH3 | ~0.007 |

| Analog 6 | -OCH3 | -Cl | -OCH3 | ~0.015 |

| Analog 7 | -OCH3 | -OCH3 | -Cl | ~0.01 |

Note: The IC50 values are approximate and collated from various sources for comparative purposes.

Analysis of these and other analogs reveals several key SAR principles:

-

3', 4', and 5' Positions: Methoxy groups at these positions, as seen in this compound, are generally optimal for potent inhibition of bacterial DHFR.

-

Lipophilicity: Increasing the lipophilicity of the benzyl ring substituents can enhance activity, but only up to a certain point.

-

Meta vs. Para Substitution: It has been suggested that substitution at the meta position of the benzyl ring is often more favorable than at the para position for binding to DHFR.[5]

Quantitative Data on Novel this compound Analogs

The following table summarizes the inhibitory activity of selected novel this compound analogs against various targets.

Table 2: Biological Activity of Novel this compound Analogs

| Analog ID | Target Organism/Enzyme | Assay | Activity (IC50/MIC/Ki in µM) | Reference |

| Antimicrobial Analogs | ||||

| Compound 4b (benzyloxy derivative) | Staphylococcus aureus | MIC | 5.0 | [6] |

| Compound 4b (benzyloxy derivative) | Escherichia coli | MIC | 4.0 | [6] |

| GBBR Analog 4c | E. coli ATCC 25922 | MIC | Potent (exact value not specified) | [7] |

| GBBR Analog 4f | S. aureus ATCC 29213 | MIC | Potent (exact value not specified) | [7] |

| Anticancer Analogs (hDHFR) | ||||

| Benzamide JW2 | Human DHFR | IC50 | 4.72 | [3] |

| Benzamide JW8 | Human DHFR | IC50 | 20.17 | [3] |

| Amide-containing analog 2 | Human DHFR | IC50 | 0.99 | [8] |

| Amide-containing analog 3 | Human DHFR | IC50 | 0.72 | [8] |

| Antiprotozoal Analogs | ||||

| Dicyclic Diaminopyrimidine | Cryptosporidium parvum DHFR | IC50 | <0.1 (for 9 compounds) | [9] |

Experimental Protocols

The discovery and development of novel this compound analogs rely on a series of well-defined experimental procedures.

Synthesis of this compound Analogs

A common method for synthesizing 2,4-diaminopyrimidine derivatives is through the condensation of a substituted benzaldehyde with a pyrimidine precursor. The following is a generalized protocol for the synthesis of a 2,4-diamino-5-benzylpyrimidine derivative.

Protocol 1: Synthesis of a 2,4-Diamino-5-benzylpyrimidine Derivative

-

Reaction Setup: To a solution of an appropriately substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.1 eq) and a catalytic amount of a base (e.g., sodium ethoxide).

-

Reflux: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2,4-diamino-5-(substituted benzyl)-6-hydroxypyrimidine.

-

Chlorination: Suspend the product from the previous step in phosphorus oxychloride (POCl3) and heat to reflux for 2-4 hours.

-

Amination: After cooling, carefully quench the reaction mixture with ice water and neutralize with a base (e.g., ammonium hydroxide). The resulting precipitate is the 2,4-diamino-5-(substituted benzyl)pyrimidine analog.

-

Final Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of the synthesized analogs against DHFR is typically determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

Protocol 2: Spectrophotometric DHFR Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

-

NADPH Solution: Prepare a 10 mM stock solution in the assay buffer.

-

Dihydrofolate (DHF) Solution: Prepare a 5 mM stock solution in the assay buffer containing 10 mM β-mercaptoethanol.

-

DHFR Enzyme: Dilute the stock enzyme solution in assay buffer to the desired working concentration.

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO), and then dilute further in the assay buffer.

-

-

Assay Procedure (in a 96-well UV-transparent microplate):

-

To each well, add 150 µL of assay buffer.

-

Add 10 µL of NADPH solution (final concentration ~100 µM).

-

Add 10 µL of the inhibitor solution at various concentrations.

-

Add 10 µL of the DHFR enzyme solution.

-

Incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the DHF solution (final concentration ~50 µM).

-

-

Data Acquisition: Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the analogs is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][10]

Protocol 3: Broth Microdilution MIC Assay

-

Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental and Logical Workflows

The process of discovering new drugs based on a known scaffold like this compound follows a structured workflow.

Caption: A typical workflow for scaffold-based drug discovery.

Expanding Horizons: this compound Analogs for Other Diseases

While the primary focus of this compound analog development has been on antibacterial and anticancer agents, its scaffold holds potential for treating other infectious diseases.

Antiprotozoal Applications

The folic acid pathway is also essential for the survival of many protozoan parasites. This compound itself has shown some activity against Toxoplasma gondii and Plasmodium falciparum, the causative agent of malaria.[11][12][13] However, its potency is often insufficient for clinical use. The development of this compound analogs with enhanced activity and selectivity for parasitic DHFR is an active area of research. For instance, dicyclic and tricyclic diaminopyrimidine derivatives have demonstrated potent inhibition of Cryptosporidium parvum DHFR.[9]

Antiviral and Antifungal Potential

The exploration of this compound analogs as antiviral agents is less developed. However, some studies have investigated the combination of a pyrimidine ring with other moieties known for antiviral properties. The antifungal activity of this compound has been noted against Candida albicans, although the inhibitory constant is significantly higher than for bacterial DHFR. This suggests that the this compound scaffold could be a starting point for the development of more potent antifungal agents.

Conclusion: A Scaffold with a Bright Future